3-(2-Methylpropoxy)pyridine

描述

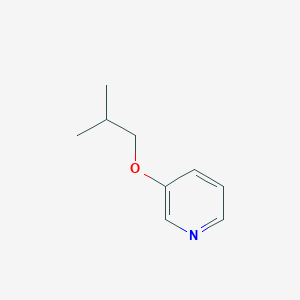

3-(2-Methylpropoxy)pyridine is a pyridine derivative characterized by a branched alkoxy group (2-methylpropoxy, also known as isobutoxy) attached at the 3-position of the pyridine ring. This substitution introduces steric bulk and moderate electron-donating effects, influencing its physicochemical properties and reactivity. The compound is structurally relevant in pharmaceutical research, exemplified by its role in analogs such as febuxostat derivatives, where the 2-methylpropoxy group contributes to intermolecular interactions and crystal packing .

属性

IUPAC Name |

3-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(2)7-11-9-4-3-5-10-6-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWFMVFKNMMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropoxy)pyridine typically involves the reaction of 3-hydroxypyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions: 3-(2-Methylpropoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Substituted pyridine derivatives.

科学研究应用

3-(2-Methylpropoxy)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of 3-(2-Methylpropoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and the structural context of the compound.

相似化合物的比较

Comparison with Similar Pyridine Derivatives

Substituent Effects on Physicochemical Properties

Pyridine derivatives with alkoxy, alkyl, or electron-withdrawing substituents exhibit distinct properties based on substituent type, position, and steric effects. Below is a comparative analysis:

Table 1: Key Comparisons of Pyridine Derivatives

Key Observations:

- Lipophilicity : Branched alkoxy groups (e.g., 2-methylpropoxy) increase lipophilicity compared to linear alkoxy substituents (e.g., hexyloxy) due to reduced surface area .

- Electronic Effects : Alkoxy groups are electron-donating via resonance, contrasting with electron-withdrawing groups (e.g., trifluoromethyl), which reduce pyridine’s basicity .

Structural and Crystallographic Insights

- This compound in Crystal Structures : In the febuxostat solvate (), the 2-methylpropoxy group participates in weak π-π interactions (3.75 Å) and hydrogen bonding via adjacent pyridine molecules. This contrasts with methoxy-substituted pyridines, where smaller substituents allow tighter packing .

- Methoxy vs. 2-Methylpropoxy : Methoxy groups (e.g., in 2-methoxy-4-methylpyridine) enable higher crystallinity due to reduced steric bulk, whereas branched alkoxy groups may lead to polymorphic variability .

生物活性

3-(2-Methylpropoxy)pyridine is an organic compound that belongs to the pyridine family, characterized by its unique substituent that can influence its biological activity. Pyridine derivatives are known for their extensive applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 149.22 g/mol. The presence of the 2-methylpropoxy group enhances the compound's lipophilicity, which can affect its absorption and distribution in biological systems.

Pharmacological Effects

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar pyridine compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as cyclooxygenases (COX) and phosphodiesterases (PDEs), leading to reduced inflammation and pain .

- Receptor Modulation : The compound may interact with various receptors in the body, including G-protein coupled receptors (GPCRs) and nuclear receptors, which are vital for regulating numerous physiological processes .

Case Study 1: Antimicrobial Activity

In a comparative study of pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to membrane disruption and inhibition of protein synthesis.

Case Study 2: Anti-inflammatory Properties

A study evaluating the anti-inflammatory effects of various pyridine derivatives included this compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cultures treated with the compound. This suggests a potential application in managing chronic inflammatory conditions.

Data Table: Comparative Biological Activity of Pyridine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | 15 | Membrane disruption |

| 4-(isopropyl)pyridine | Anti-inflammatory | 20 | COX inhibition |

| 2-(methylthio)pyridine | Anticancer | 10 | Apoptosis induction |

| 6-(trifluoromethyl)pyridine | Antimicrobial | 25 | Protein synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。